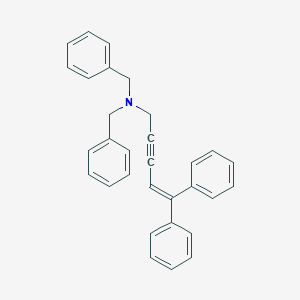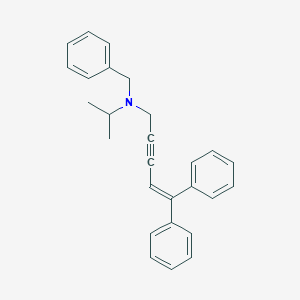![molecular formula C16H12Cl2N4O2 B286697 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B286697.png)
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as DCPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPP belongs to the class of pyridazinone derivatives and is known to possess a wide range of biological activities.
作用机制
The mechanism of action of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone is not fully understood. However, studies have suggested that it exerts its biological effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and matrix metalloproteinases (MMPs). 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to modulate the expression of various genes involved in inflammation and fibrosis.
Biochemical and Physiological Effects
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also inhibits the activity of COX-2 and LOX, which are enzymes involved in the production of prostaglandins and leukotrienes, respectively. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been found to reduce the proliferation and migration of cancer cells and inhibit the formation of new blood vessels, which are essential for tumor growth. It also possesses anti-fibrotic properties by inhibiting the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins.
实验室实验的优点和局限性
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a well-defined chemical structure and can be easily characterized using various spectroscopic techniques. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been found to exhibit low toxicity in animal studies. However, one of the limitations of using 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone in lab experiments is its poor solubility in aqueous solutions, which can limit its bioavailability.
未来方向
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Some of the future directions for research include investigating the pharmacokinetics and pharmacodynamics of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, optimizing its chemical structure to improve its bioavailability and potency, and conducting clinical trials to evaluate its safety and efficacy in humans. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone also has potential applications in the field of nanotechnology, where it can be used as a building block for the synthesis of novel nanomaterials.
合成方法
The synthesis of 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone involves a multistep process that starts with the reaction of 3,5-dimethylphenol and 2-chloro-6-(chloromethyl)pyridine to form 2-(3,5-dimethylphenoxy)-6-(chloromethyl)pyridine. This intermediate is then reacted with 4-amino-2-chloropyrimidine to form 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone. The purity of the final compound is achieved through recrystallization and chromatography techniques.
科学研究应用
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-fibrotic activities. 4,5-dichloro-2-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone has also been shown to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C16H12Cl2N4O2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
4,5-dichloro-2-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]pyridazin-3-one |
InChI |
InChI=1S/C16H12Cl2N4O2/c1-9-3-10(2)5-11(4-9)24-14-6-13(19-8-20-14)22-16(23)15(18)12(17)7-21-22/h3-8H,1-2H3 |
InChI 键 |
MTRIXOIUQOHIQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C |
规范 SMILES |
CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)


